(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C11H12FN3 . Its molecular weight is 205.23 . The InChI key for this compound is MJRFADGYJSKDSG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.23 . It is available in powder form and oil form . .Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and characterization of novel oxadiazole derivatives from benzimidazole, indicating a broader context of chemical synthesis involving similar compounds. This research contributes to the development of new chemical entities with potential applications in various fields, including materials science and pharmaceutical chemistry (Vishwanathan & Gurupadayya, 2014).
Antimicrobial Evaluation
Research into Schiff's bases and Aryl Aminomethyl Derivatives indicates the exploration of antimicrobial properties. These studies investigate the potential of such compounds to act against bacteria and fungi, contributing to the search for new antimicrobial agents (Kansagara, Dangar, & Shah, 2016).
Crystallography and Molecular Structure
The investigation of isomorphism in two (E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]Methanimines reveals the significance of crystal structure analysis in understanding the molecular configuration and interactions within similar compounds. Such studies are crucial for the design of materials and drugs with desired physical and chemical properties (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).
Chemical Reactions and Mechanisms
Research into the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine provides insights into chemical reactions and mechanisms. Understanding these processes is fundamental to chemical synthesis, enabling the development of more efficient and sustainable synthetic routes (Becerra, Cobo, & Castillo, 2021).
Cytotoxic Effects and Cancer Research
The study of the cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines compared with cisplatin highlights the compound's potential in cancer research. It emphasizes the search for novel therapeutic agents with improved efficacy and safety profiles in oncology (Ferri, Cazzaniga, Mazzarella, Curigliano, Lucchini, Zerla, Gandolfi, Facchetti, Pellizzoni, & Rimoldi, 2013).
Safety And Hazards
properties
IUPAC Name |
(3-fluorophenyl)-(1-methylimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-6-5-14-11(15)10(13)8-3-2-4-9(12)7-8/h2-7,10H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRFADGYJSKDSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=CC=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585345 |
Source
|
Record name | 1-(3-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine | |
CAS RN |
874623-46-8 |
Source
|
Record name | 1-(3-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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